2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE
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Overview
Description
2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a diaza compound and a chlorophenyl derivative.
Introduction of the sulfanyl group: This step involves the reaction of the spirocyclic intermediate with a thiol reagent under controlled conditions.
Acetylation: The final step involves the acetylation of the intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diaza ring or the chlorophenyl groups, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating the activity of these targets. Pathways involved may include oxidative stress response and inflammatory signaling.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer, this compound shares some structural similarities but differs significantly in its applications and properties.
Chimassorb® light stabilizer: Used in polymer stabilization, this compound also features a complex structure but serves a different industrial purpose.
Uniqueness
2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE is unique due to its spirocyclic core and the presence of both chlorophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl3N3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)9-3-1-2-4-10-23)31-14-20(30)27-19-12-17(25)11-18(26)13-19/h5-8,11-13H,1-4,9-10,14H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNYGITVGFEPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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